Cas no 37484-73-4 (3,5-Di-O-galloylepigallocatechin)

3,5-Di-O-galloylepigallocatechin structure
37484-73-4 structure
Productnaam:3,5-Di-O-galloylepigallocatechin
CAS-nummer:37484-73-4
MF:C29H22O15
MW:610.475989818573
CID:1999446
PubChem ID:467299

3,5-Di-O-galloylepigallocatechin Chemische en fysische eigenschappen

Naam en identificatie

    • 3,5-Di-O-galloylepigallocatechin
    • EPIGALLOCATECHIN 3,5-DIGALLATE
    • DTXSID301297609
    • 7-Hydroxy-2-(3,4,5-trihydroxyphenyl)-5-(3,4,5-trihydroxyphenylcarbonyloxy)chroman-3-yl 3,4,5-trihydroxybenzoate
    • Spectrum_000198
    • SPBio_000394
    • BSPBio_002401
    • KBioGR_001922
    • KBioSS_000678
    • EGCDG
    • Spectrum4_001521
    • Epigallocatechin 3,5-di-gallate
    • Epigallocatechin 3,5,-di-O-gallate
    • BDBM92480
    • (-)-epigallocatechin 3,5-digallate
    • Spectrum2_000577
    • (-)-Epigallocatechin 3,5-di-gallate
    • CHEBI:136605
    • SR-05000002765
    • KBio2_005814
    • SR-05000002765-1
    • (-)-epigallocatechin 3,5-di-O-gallate
    • KBio2_003246
    • LMPK12020125
    • CHEMBL349338
    • DivK1c_006378
    • NCGC00178673-01
    • Epigallocatechin 3,5-di-O-gallate
    • KBio2_000678
    • 37484-73-4
    • CCG-38502
    • KBio3_001621
    • SCHEMBL13287219
    • Spectrum5_000022
    • [(2R,3R)-7-hydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-5-yl] 3,4,5-trihydroxybenzoate
    • Epigallocatechin-3,5-Digallate, C
    • KBio1_001322
    • SpecPlus_000282
    • Spectrum3_000681
    • Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(2R,3R)-3,4-dihydro-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5-diyl] ester
    • [(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
    • Inchi: InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1
    • InChI-sleutel: RKUDRJTZBDEGNP-YIXXDRMTSA-N
    • LACHT: C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Berekende eigenschappen

  • Exacte massa: 610.09586999g/mol
  • Monoisotopische massa: 610.09586999g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 7
  • Complexiteit: 977
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 264Ų
  • XLogP3: 2.9
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